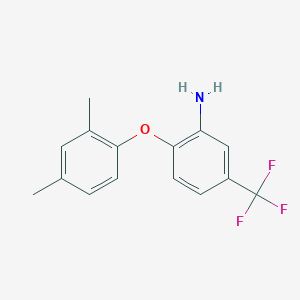

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Description

Historical Context and Discovery

The development of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline emerged from the broader evolution of fluorinated organic compounds in modern chemical research. This compound, bearing the Chemical Abstracts Service registration number 937596-48-0, represents a sophisticated molecular design that combines traditional aromatic amine chemistry with contemporary fluorination strategies. The molecular structure incorporates a trifluoromethyl group, which has become increasingly significant in pharmaceutical chemistry due to its unique electronic and steric properties.

The compound's discovery and characterization reflect the growing emphasis on trifluoromethylated aromatic systems in chemical research. The systematic development of such compounds has been driven by the recognition that trifluoromethyl groups can dramatically alter the physicochemical properties of organic molecules, leading to enhanced metabolic stability, altered lipophilicity, and improved drug-target interactions. The specific combination of the 2,4-dimethylphenoxy substituent with the trifluoromethyl-substituted aniline core represents a deliberate design strategy aimed at creating molecules with precise electronic and steric characteristics.

The compound's molecular formula, C₁₅H₁₄F₃NO, and molecular weight of 281.28 grams per mole reflect its complex structure, which integrates multiple aromatic systems through an ether linkage. The MDL number MFCD08687669 provides additional identification for this specific molecular entity within chemical databases and literature. The systematic nomenclature accurately describes the positional relationships of the various substituents on the aromatic rings, emphasizing the precision required in describing such complex molecular architectures.

Significance in Organic Chemistry

This compound exemplifies the sophisticated molecular designs that have become central to modern organic chemistry, particularly in the development of fluorinated compounds with specialized properties. The integration of trifluoromethyl groups into organic molecules has emerged as a fundamental strategy in medicinal chemistry for fine-tuning physicochemical properties and optimizing structure-activity relationships. This compound represents a specific example of how traditional aromatic amine chemistry can be enhanced through strategic fluorination to create molecules with unique characteristics.

The significance of this compound extends beyond its individual properties to its role as a representative member of the broader class of trifluoromethyl-substituted aromatic amines. Recent research has demonstrated that the strategic incorporation of trifluoromethyl groups and quaternary carbon moieties into organic molecules has become a prominent strategy in medicinal chemistry to augment drug efficacy. The ability to access such elaborate nitrogen-containing structures through advanced synthetic methodologies represents a significant advancement in the field of organic synthesis.

The compound's structural complexity also makes it valuable for understanding the effects of multiple substituents on aromatic systems. The presence of both electron-donating methyl groups and electron-withdrawing trifluoromethyl groups creates a unique electronic environment that can influence reactivity patterns, spectroscopic properties, and intermolecular interactions. This combination of substituents provides researchers with opportunities to study the interplay between different electronic effects in aromatic systems.

Furthermore, the compound serves as an important building block for more complex molecular architectures. The presence of the aniline nitrogen provides a reactive site for further functionalization, while the phenoxy linkage offers stability and additional sites for potential modification. This versatility makes the compound valuable for synthetic chemists working on the development of new materials, pharmaceuticals, and other specialized chemical products.

Classification within Aromatic Amines

This compound belongs to the broad and important class of aromatic amines, which are organic compounds consisting of an aromatic ring attached to an amine functional group. Within this classification system, the compound specifically represents a primary aromatic amine, as evidenced by the presence of the amino group (-NH₂) directly attached to the benzene ring. This classification places it among compounds that have significant importance in organic synthesis, pharmaceutical development, and industrial applications.

The compound exhibits the characteristic structural features of aromatic amines, where the nitrogen atom is directly connected to an aromatic ring system. In aromatic amines such as this compound, the nitrogen often adopts a nearly planar geometry due to conjugation of the lone pair electrons with the aromatic substituent. This conjugative interaction between the nitrogen lone pair and the aromatic system significantly influences the compound's electronic properties, reactivity patterns, and spectroscopic characteristics.

Within the broader classification of aromatic amines, this compound can be further categorized as a substituted aniline derivative. The aniline framework provides the basic structural foundation, while the various substituents - including the trifluoromethyl group and the dimethylphenoxy moiety - modify its properties and potential applications. This level of substitution places the compound among the more complex members of the aromatic amine family.

The presence of the trifluoromethyl substituent also classifies this compound within the specialized subset of fluorinated aromatic amines. These compounds have gained particular significance in medicinal chemistry and materials science due to the unique properties imparted by fluorine-containing substituents. The trifluoromethyl group's strong electron-withdrawing nature and steric bulk create distinctive electronic environments that can dramatically alter the behavior of the parent aromatic amine structure.

Research Objectives

The investigation of this compound serves multiple research objectives that span fundamental chemical understanding and practical applications. Primary research objectives include the comprehensive characterization of the compound's structural properties, electronic characteristics, and reactivity patterns. Understanding how the various substituents interact within the molecular framework provides valuable insights into the design principles for creating aromatic amines with specific properties and functions.

A significant research objective involves exploring the compound's potential as a building block for more complex molecular architectures. The strategic placement of functional groups within the molecule creates opportunities for selective functionalization and incorporation into larger synthetic schemes. Research efforts focus on understanding how the electronic and steric effects of the trifluoromethyl and dimethylphenoxy substituents influence the reactivity of the aniline nitrogen and other potential reactive sites within the molecule.

The compound also serves as a model system for investigating the effects of fluorination on aromatic amine properties. Research objectives include determining how the trifluoromethyl substituent influences spectroscopic properties, intermolecular interactions, and potential biological activities. These studies contribute to the broader understanding of how fluorinated substituents can be used to modulate the properties of aromatic compounds for specific applications.

Another important research objective involves evaluating the compound's potential applications in pharmaceutical chemistry and materials science. The unique combination of structural features makes it a candidate for investigation as a precursor to bioactive molecules or as a component in specialized materials. Research efforts focus on understanding how the compound's structure-property relationships can be leveraged to create molecules with desired biological or physical properties.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Structural Characterization | Determine precise molecular geometry and electronic properties | Enhanced understanding of substituent effects on aromatic systems |

| Synthetic Applications | Explore use as building block for complex molecules | Development of new synthetic methodologies and target compounds |

| Fluorination Effects | Investigate impact of trifluoromethyl group on compound properties | Insights into fluorine chemistry and its applications |

| Pharmaceutical Potential | Evaluate bioactivity and drug-like properties | Identification of potential therapeutic applications |

| Materials Applications | Assess utility in specialized materials development | Novel materials with tailored properties |

The comprehensive investigation of this compound through these research objectives contributes to the broader scientific understanding of fluorinated aromatic compounds and their potential applications. The knowledge gained from such studies informs the design of new molecules with enhanced properties and expands the toolkit available to synthetic chemists and materials scientists working on cutting-edge applications in pharmaceutical development, materials science, and other specialized fields.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLGBZMNBPUEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211575 | |

| Record name | 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937596-48-0 | |

| Record name | 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,4-dimethylphenol with 2,5-dichlorotrifluoromethylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the aniline group, often through a reduction process using reagents like palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl and dimethylphenoxy groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated products or other substituted aromatic compounds.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aniline core can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Halogen Substituents (e.g., Cl): Enhance intermolecular interactions (e.g., halogen bonding) and bioactivity . Alkoxy Chains (e.g., ethoxyethoxy): Improve solubility in polar solvents (e.g., DMSO) but reduce metabolic stability .

- Molecular Weight and Solubility: Compounds with extended alkoxy chains (e.g., 2-ethoxyethoxy) exhibit lower molecular weights (~250–300 g/mol) and better solubility in organic solvents compared to bulkier analogs like 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (297.28 g/mol) .

Biological Activity

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine with a unique chemical structure that includes a trifluoromethyl group and a dimethylphenoxy moiety. This compound, with a molecular weight of approximately 295.27 g/mol, has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its enhanced lipophilicity and biological activity imparted by the trifluoromethyl group.

Chemical Structure and Properties

The chemical formula of this compound is C15H15F3N, which indicates the presence of both hydrophobic and hydrophilic characteristics that influence its biological interactions. The positioning of the trifluoromethyl group at the 5-position is particularly significant as it affects the compound's reactivity and biological activity compared to its analogs.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its interactions within biological systems, including enzyme inhibition and receptor binding. Although detailed mechanisms of action are not fully elucidated, preliminary studies suggest potential therapeutic applications.

Antimicrobial Activity

A study examining various compounds structurally similar to this compound highlighted its potential antimicrobial properties. Compounds with similar structural motifs demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM for certain derivatives . While specific data for this compound is limited, its structural characteristics suggest it may exhibit comparable antimicrobial properties.

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that compounds within the same class can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values ranging from approximately 3 to 6 μM against human breast carcinoma and chronic myeloid leukemia cell lines . Although direct studies on this compound are lacking, its structural analogs suggest potential anticancer activity that warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for predicting its biological behavior. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor interactions. Comparisons with structurally similar compounds reveal that variations in substitution patterns can significantly alter biological activity:

| Compound Name | Key Features |

|---|---|

| 2-(2,4-Dimethylphenoxy)-4-(trifluoromethyl)aniline | Different substitution pattern; unique reactivity |

| 2-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | Variation in trifluoromethyl positioning |

| 2-(2,4-Dimethylphenoxy)-6-(trifluoromethyl)aniline | Another positional isomer affecting properties |

The specific positioning of functional groups plays a critical role in determining the pharmacological profile of these compounds.

Case Studies

While direct case studies specifically focusing on this compound are sparse, related research has provided insights into the biological activities associated with similar compounds. For example:

- Study on Antibacterial Activity : A series of benzylated intermediates were tested against Staphylococcus aureus, revealing that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin .

- Cytotoxicity Assessments : Research indicated that structural modifications could lead to significant variations in cytotoxicity against human cancer cell lines, highlighting the importance of specific chemical configurations in determining therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 2-(2,4-dimethylphenoxy)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

- Substitution: Reacting 5-(trifluoromethyl)aniline derivatives with 2,4-dimethylphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C.

- Cross-Coupling: Using Suzuki-Miyaura coupling with aryl boronic esters and Pd(PPh₃)₄ catalysts in dioxane/water mixtures at 110°C under inert gas .

Optimization Strategies: - Varying catalysts (e.g., CuI vs. Pd(OAc)₂) and ligands (e.g., biphenylphosphines) to improve regioselectivity.

- Adjusting solvent polarity (DMF vs. THF) and temperature to mitigate side reactions like over-alkylation.

Table 1: Yield Comparison for Different Catalytic Systems

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Dioxane | 110 | 14% | |

| CuI/pyrrole-2-carboxylate | THF | 80 | 13% |

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients for purity assessment .

- Spectroscopy:

- ¹H/¹³C NMR: Analyze aromatic proton splitting patterns (e.g., para-substituted trifluoromethyl groups show distinct downfield shifts at ~7.2–7.5 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1125 for C₁₅H₁₅F₃NO) .

- Elemental Analysis: Verify C/H/N ratios within ±0.3% of theoretical values.

Q. What are the solubility and stability profiles of this compound under typical laboratory conditions?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL). Solubility in methanol is ~5–10 mg/mL at 25°C .

- Stability:

- Stable under inert atmospheres (N₂/Ar) but prone to oxidation in air due to the aniline moiety.

- Store at –20°C in amber vials with desiccants to prevent hydrolysis of the trifluoromethyl group.

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during the synthesis of derivatives?

Methodological Answer: Regioselectivity challenges arise in electrophilic substitutions (e.g., nitration, halogenation) due to competing directing effects of the trifluoromethyl (–CF₃) and dimethylphenoxy groups. Strategies include:

- Computational Modeling: Use DFT calculations to predict reactive sites (e.g., Fukui indices identify C-3 as electrophilic for nitration) .

- Protecting Groups: Temporarily block the aniline –NH₂ with acetyl groups to direct substitution to the phenoxy ring .

Case Study: Nitration of the parent compound yields 3-nitro derivatives (major) over 4-nitro isomers (minor) due to steric hindrance from –CF₃ .

Q. What methodologies are employed to evaluate the compound’s pharmacological activity in heterocyclic drug discovery?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence polarization assays .

- Antimicrobial Activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Structural Analog Synthesis: Modify the oxadiazole or phenoxy moieties to enhance binding affinity (e.g., replace –CF₃ with –NO₂ for electron-deficient targets) .

Table 2: Bioactivity of Selected Derivatives

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Nitro analog | EGFR Kinase | 0.89 | |

| Oxadiazole-thioacetohydrazide | S. aureus | 12.5 |

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

- 2D NMR Techniques:

- HSQC/HMBC: Correlate ¹H-¹³C couplings to confirm connectivity (e.g., –CF₃ to C-5, dimethylphenoxy to C-2) .

- NOESY: Identify spatial proximity between aromatic protons and methyl groups.

- Isotopic Labeling: Synthesize ¹⁵N-labeled aniline to track nitrogen environments .

Q. What advanced catalytic systems improve efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

- Ligand Design: Use electron-rich ligands (e.g., SPhos) to stabilize Pd(0) intermediates and reduce catalyst loading (≤1 mol%) .

- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes (e.g., 30 min at 150°C for Suzuki couplings) .

Key Finding: Palladium acetate with dicyclohexylphosphine ligands achieves 85% conversion in C–N couplings vs. 40% with PPh₃ .

Q. How do solvent polarity and substituent effects influence the compound’s solubility in conflicting literature reports?

Methodological Answer:

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reaction pathways?

Methodological Answer:

- Software: Gaussian (DFT), AutoDock (molecular docking).

- Parameters:

- Calculate LUMO energies to identify electrophilic sites.

- Simulate transition states for SNAr reactions to assess activation barriers .

Q. How can researchers mitigate toxicity concerns during in vivo studies of this compound?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., quinone imines) .

- Prodrug Design: Mask the aniline group with acetyl or PEGylated moieties to reduce oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.